molecular formula C19H21N5OS3 B3235990 N-[3-(METHYLSULFANYL)PHENYL]-2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE CAS No. 1358726-34-7

N-[3-(METHYLSULFANYL)PHENYL]-2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE

Cat. No.: B3235990
CAS No.: 1358726-34-7
M. Wt: 431.6
InChI Key: JNSUIAVCZHNICC-UHFFFAOYSA-N
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Description

This compound features a phenyl ring substituted with a methylsulfanyl group at position 3, linked via a sulfanyl-acetamide bridge to a thiazolo[4,5-d]pyrimidine core bearing a piperidin-1-yl group at position 2. Its synthesis likely involves multi-step coupling reactions, analogous to methods described for related acetamide-thiazole derivatives .

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS3/c1-26-14-7-5-6-13(10-14)22-15(25)11-27-18-16-17(20-12-21-18)23-19(28-16)24-8-3-2-4-9-24/h5-7,10,12H,2-4,8-9,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSUIAVCZHNICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(METHYLSULFANYL)PHENYL]-2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolo[4,5-d]pyrimidine core, followed by the introduction of the piperidine and phenyl groups. The final step often involves the formation of the acetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes:

    Preparation of Intermediates: Synthesis of key intermediates such as thiazolo[4,5-d]pyrimidine derivatives.

    Coupling Reactions: Use of coupling agents to attach the piperidine and phenyl groups.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(METHYLSULFANYL)PHENYL]-2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The aromatic nitro groups, if present, can be reduced to amines.

    Substitution: Halogenation and other electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-[3-(METHYLSULFANYL)PHENYL]-2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(METHYLSULFANYL)PHENYL]-2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiazolo[4,5-d]pyrimidine core is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thiazolo[4,5-d]pyrimidine core differentiates it from oxadiazole-thiazole hybrids and pyrazolo-pyrimidine derivatives .
  • Sulfanyl linkages in the target compound may enhance redox activity or metal coordination compared to sulfonyl groups in .

Bioactivity and Target Interactions

Bioactivity profiles of structurally related compounds are often linked to their heterocyclic substituents:

  • Kinase Inhibition: Thiazolo-pyrimidine derivatives are known ROCK1 kinase inhibitors. Computational docking () suggests that the target compound’s piperidinyl group enhances binding efficiency by occupying hydrophobic pockets, similar to high-scoring analogues in virtual screening .
  • Neurological Applications : The pyrazolo-pyrimidine derivative in acts as a muscle relaxant, highlighting the role of heterocyclic cores in modulating neurological targets .

Bioactivity Clustering :
demonstrates that compounds with similar structures cluster into groups with shared modes of action. The target compound’s thiazolo-pyrimidine core likely aligns with kinase inhibitors, while its sulfanyl groups may confer unique redox properties .

Computational Docking and Molecular Similarity

  • Docking Efficiency : Chemical space docking () enriches for compounds with optimal steric and electronic complementarity. The target compound’s piperidinyl-thiazolo-pyrimidine moiety may outperform simpler oxadiazole derivatives in ROCK1 binding due to enhanced hydrophobic interactions .
  • Similarity Metrics: Tanimoto and Dice indices () quantify structural overlap with known inhibitors. The target compound’s MACCS fingerprint likely shares high similarity with kinase-targeting thiazolo-pyrimidines .

Physicochemical Properties and Stability

  • Thermal Stability : Polymorphs of analogues (e.g., ’s Form I) highlight the importance of crystalline packing. The target compound’s stability remains unstudied but could mirror thermally resistant heterocycles .
  • Lumping Strategy : suggests structurally similar compounds (e.g., thiazolo-pyrimidines) may undergo analogous degradation pathways, aiding in stability predictions .

Biological Activity

Overview

N-[3-(METHYLSULFANYL)PHENYL]-2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE is a complex organic compound notable for its potential biological activities. This compound integrates various structural motifs, including thiazole and piperidine, which are commonly associated with diverse pharmacological effects.

Chemical Structure

The IUPAC name of the compound is N-(3-methylsulfanylphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide. The molecular formula is C19H21N5OS3C_{19}H_{21}N_{5}O_{S_{3}}, and its CAS number is 1358726-34-7.

PropertyValue
IUPAC NameN-(3-methylsulfanylphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide
Molecular FormulaC₁₉H₂₁N₅O₃S₃
CAS Number1358726-34-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, influencing various biological pathways. The thiazolo[4,5-d]pyrimidine core is particularly known for its ability to interact with multiple biological targets, leading to potential therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Preliminary studies suggest that compounds containing thiazole and pyrimidine moieties often demonstrate significant antimicrobial properties. This compound may inhibit the growth of various bacteria and fungi.

2. Anticancer Properties
The structural features of this compound suggest potential anticancer activity. Compounds with similar structures have been shown to affect cell proliferation and induce apoptosis in cancer cell lines.

3. Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in critical metabolic pathways. This could be relevant in the context of drug development for diseases such as cancer or diabetes.

Case Studies

Several studies have evaluated the biological properties of related compounds:

  • Study on Thiazole Derivatives : A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways .
  • Pyrimidine Analogues : Research on pyrimidine analogues highlighted their ability to inhibit cell migration and invasion in cancer cells, suggesting a potential role in metastasis prevention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(METHYLSULFANYL)PHENYL]-2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE
Reactant of Route 2
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N-[3-(METHYLSULFANYL)PHENYL]-2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE

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